molecular formula C₁₆H₁₂ClN₃O₅ B1663448 Cresyl Violet perchlorate CAS No. 41830-80-2

Cresyl Violet perchlorate

Cat. No.: B1663448
CAS No.: 41830-80-2
M. Wt: 361.73 g/mol
InChI Key: HLHUTAPXZITNPJ-UHFFFAOYSA-N
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Description

Cresyl Violet Perchlorate (CVP, C₁₆H₁₂ClN₃O₅; MW: 361.74 g/mol) is a cationic dye classified as an oxazine derivative, specifically known as Oxazine 9 perchlorate . It exhibits strong absorption at 593 nm (ε = 68,000 L·mol⁻¹·cm⁻¹ in methanol) and emission at ~615 nm, with a fluorescence quantum yield (Φ) of 0.54 in methanol . Its planar conjugated diaminobenzooxazine structure enables applications in neuroscience (e.g., Nissl substance staining ), fluorescence microscopy , and as a reference standard in photophysical studies . CVP is stable in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cresyl Violet perchlorate can be synthesized through the reaction of cresyl violet acetate with perchloric acid. The reaction typically involves dissolving cresyl violet acetate in an appropriate solvent, such as ethanol, and then adding perchloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Photobleaching and Photooxidation

CVP undergoes irreversible photooxidation under laser irradiation, particularly in solid polymer matrices like poly(methyl methacrylate) (PMMA) ( ). This process follows first-order kinetics with a time-dependent rate coefficient:

k(t)=a+bexp(c2t)erfc(ct)k(t) = a + b \exp(c^2 t) \cdot \text{erfc}(c \sqrt{t})

where aa, bb, and cc depend on the diffusion coefficient (DD), encounter distance (RR), and reaction rate (kak_a).

Key Parameters:

ParameterValue RangeConditions
Quantum Efficiency1.1×1061.1 \times 10^{-6}PMMA host, 17–170 W/cm²
Bleaching Number1.18.4×1061.1–8.4 \times 10^6Varies with laser intensity
Fraction Oxidized~80%At thermal damage threshold

Photobleaching is attributed to repeated excitation-relaxation cycles, leading to oxidative degradation of the chromophore. In liquid solutions, minimal bleaching occurs due to molecular mobility ( ).

Fluorescence Quenching

CVP’s fluorescence is quenched dynamically by iodide (II^-) in aqueous solutions, following a diffusion-controlled mechanism ( ). The quenching efficiency depends on:

  • Diffusion coefficient : D=(1.741.88)×105cm2/sD = (1.74–1.88) \times 10^{-5} \, \text{cm}^2/\text{s}

  • Encounter distance : R=6.57.4A˚R = 6.5–7.4 \, \text{Å} (sum of ionic radii)

  • Reaction rate : ka=1.41.6×1010M1s1k_a = 1.4–1.6 \times 10^{10} \, \text{M}^{-1} \text{s}^{-1}

The process is modeled using:

I0I=1+kqτ0[Q]\frac{I_0}{I} = 1 + k_q \tau_0 [Q]

where kqk_q is the quenching constant, τ0\tau_0 is the unquenched lifetime, and [Q][Q] is the quencher concentration ( ).

Solvent and Micellar Interactions

CVP’s photophysics are highly solvent-dependent ( ):

Fluorescence Quantum Yields (Φf\Phi_fΦf):

Solvent/MediumΦf\Phi_fNotes
Methanol0.54Concentration-dependent
Water0.11Quenched by dimerization
SDS MicellesIncreasedStabilized monomeric form
Triton X-100 MicellesDecreasedAggregation-enhanced quenching

In aqueous micelles, electrostatic interactions with sodium dodecylsulfate (SDS) enhance Φf\Phi_f, while nonionic Triton X-100 promotes aggregation, reducing fluorescence ( ).

Stability and Reactivity

  • Thermal Stability : Decomposes at 331–333°C ( ).

  • Chemical Stability : Stable in PMMA but degrades in polar aprotic solvents (e.g., DMF) via solvolysis ( ).

  • Incompatibilities : Reacts with strong oxidizers, leading to explosive perchlorate salts ( ).

Scientific Research Applications

Cresyl Violet perchlorate has a wide range of applications in scientific research, including:

    Histology: Used to stain Nissl substance and nuclei in nervous tissue, aiding in the visualization of neuronal structures.

    Neuroscience: Employed in the identification of Helicobacter and other microorganisms in nervous tissue.

    Fluorescence Standard: Utilized as a fluorescence standard in various fluorescence-based assays and imaging techniques.

    Polymer Composite Thin Films: Used in the preparation of this compound-polymer composite thin films for various applications.

Mechanism of Action

Cresyl Violet perchlorate exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to Nissl substance, which consists of rough endoplasmic reticulum and ribosomes in neurons. This binding results in the characteristic violet staining of neuronal cell bodies, allowing for the visualization of neuronal structures under a microscope .

Comparison with Similar Compounds

Photophysical Properties

Table 1: Key Photophysical Parameters

Compound λₐᵦₛ (nm) ε (L·mol⁻¹·cm⁻¹) λₑₘ (nm) Stokes Shift (cm⁻¹) Φ (Solvent)
Cresyl Violet Perchlorate 593 68,000 615 ~620 0.54 (MeOH)
Oxazine 1 Perchlorate 645 110,000 670 ~580 0.15 (EtOH)
PyrrolylBODIPY4d ~650 ~85,000 ~670 ~460 0.38 (THF)
Rhodamine 640 (Perchlorate) 575 95,000 595 ~580 0.92 (MeOH)
Fluorescein (Reference) 490 76,000 514 ~950 0.95 (NaOH)

Key Observations :

  • Quantum Yield : CVP (Φ = 0.54) outperforms Oxazine 1 (Φ = 0.15) but is lower than Rhodamine 640 (Φ = 0.92) and Fluorescein .
  • Molar Absorption : CVP’s ε (68,000) is moderate compared to Oxazine 1 (110,000) and Rhodamine 640 (95,000) .
  • Stokes Shift : CVP’s Stokes shift (~620 cm⁻¹) is smaller than Fluorescein’s (~950 cm⁻¹), indicating less energy relaxation post-excitation .

Structural and Functional Differences

This compound :

  • Structure: Planar diaminobenzooxazine with a conjugated system .
  • Applications : Staining neurons, fluorescence standards, and laser dyes .

PyrrolylBODIPYs :

  • Structure : Boron-dipyrromethene core with pyrrole substituents .
  • Applications : Environment-sensitive probes with solvatochromic shifts (e.g., polarity-dependent emission) .

Rhodamine 640 :

  • Structure : Xanthene derivative with high rigidity .
  • Applications : High-quantum-yield standards in ultrafast spectroscopy .

Oxazine 1 :

  • Structure : Larger π-system than CVP, leading to red-shifted absorption .
  • Applications : Near-infrared imaging and reference dyes .

Table 2: Functional Comparisons

Compound Tubulin Interaction Solvent Sensitivity Reference Standard Use
This compound Inhibits polymerization Low (Φ stable except in water) Widely used
DiOC₂(5) No effect High (membrane potential-sensitive) Rarely used as standard
Resorufin No effect pH-sensitive Redox probe
PyrrolylBODIPYs N/A High (40-fold intensity shifts) Rarely used as standard

Key Findings :

  • CVP uniquely disrupts tubulin polymerization, unlike DiOC₂(5) or resorufin .
  • Its fluorescence quantum yield is solvent-independent except in aqueous media, making it reliable for methanol-based studies .
  • In contrast, PyrrolylBODIPYs exhibit environment-dependent intensity changes, ideal for sensing microenvironments .

Stability and Practical Considerations

  • CVP : Stable in organic solvents but hygroscopic . Compatible with polymer matrices for thin-film applications .
  • Oxazine 1 : Higher photostability but lower Φ limits utility in quantitative fluorescence .
  • Rhodamine 640 : Superior Φ and photostability but unsuitable for near-infrared applications .

Biological Activity

Cresyl Violet perchlorate (CVP), a synthetic dye belonging to the oxazine family, is primarily recognized for its applications in biological staining and fluorescence microscopy. Its ability to selectively stain neurons has made it a valuable tool in neurobiology and histological studies. This article explores the biological activity of this compound, including its staining properties, applications in research, and relevant case studies.

  • Molecular Formula : C₁₆H₁₂ClN₃O₅
  • Molecular Weight : 361.737 g/mol
  • CAS Number : 41830-80-2
  • Melting Point : 331 - 333 °C
  • Boiling Point : 482.3 °C at 760 mmHg
  • Absorption Wavelength : 603 nm

Staining Properties

This compound is predominantly used as a fluorescent stain for neuronal tissues. It exhibits strong fluorescence under specific light conditions, enabling researchers to visualize neuronal structures effectively. The compound has been shown to stain neurons with high fidelity, allowing for accurate quantification of neuronal populations in various studies.

Comparison of Staining Techniques

Staining MethodNeuronal IntensityCost-EffectivenessProtocol Complexity
This compoundModerateHighLow
Parvalbumin (PV)HighModerateHigh

Research indicates that CVP provides comparable results to parvalbumin staining while being simpler and more cost-effective for estimating neuronal numbers .

Applications in Research

  • Neuroscience Studies : CVP is extensively used in studies focusing on the morphology and distribution of neurons. For example, Kaur et al. (2017) utilized CVP to estimate the total number of spiral ganglion neurons (SGNs) in cochlear sections, finding no significant differences when compared to PV-stained sections .
  • Fluorescence Spectroscopy : The dye has also been employed in femtosecond laser spectroscopy due to its strong vibrational quantum beats. Researchers have noted that CVP serves as an excellent baseline test for evaluating the functionality of spectrometers .
  • Histopathology : CVP staining is used to assess histopathological changes in tissues. Studies have shown that CVP-stained sections do not exhibit significant histopathological alterations under light microscopy, indicating its reliability as a staining agent .

Case Study 1: Neuronal Quantification

In a comparative study by Kaur et al., this compound was used to estimate the total number of SGNs in human cochlear sections. The study concluded that CVP staining was effective for quantifying neuronal populations, showing no significant difference compared to more complex methods like PV immunostaining .

Case Study 2: Spectroscopic Analysis

A decade-long analysis conducted by Turner Research Group highlighted the use of Cresyl Violet in femtosecond laser spectroscopy experiments. The findings emphasized the dye's role in testing new spectrometer designs and understanding photochemical properties through strong vibrational modes observed during experiments .

Q & A

Basic Research Questions

Q. How does Cresyl Violet Perchlorate compare to parvalbumin (PV) immunostaining for neuronal quantification in histological studies?

this compound (CV) provides comparable neuronal counts to PV immunostaining (e.g., 27,485 ± 3,251 vs. 26,705 ± 1,823 neurons, p = 0.552) but offers methodological simplicity and cost-effectiveness . While PV staining better reflects neuronal functional states (e.g., spiral ganglion neurons), CV is preferred for quantitative volumetric analyses due to its streamlined protocol. Researchers should validate staining consistency across tissue batches and use stereological probes to estimate neuronal volumes (e.g., 3487.63 ± 951 µm³ for CV) .

Q. What are the critical tissue preparation requirements for this compound staining?

CV requires fixation in 3–10% formaldehyde and sectioning into 20–50 µm thick frozen brain slices . Avoid over-fixation, which may reduce dye penetration. Post-staining, sections are stable under light for decades, enabling archival use. Note that CV does not stain glial cells or neuronal processes, limiting its utility for studying non-somatic structures .

Q. What safety protocols are essential when handling this compound?

CV is classified as irritating (Xi) and requires protective gear (gloves, lab coats, and goggles) to prevent eye, skin, or respiratory exposure . Work in a fume hood, and follow emergency protocols (e.g., S26: flush eyes with water; S36: wear protective clothing). Store at room temperature in airtight containers to mitigate hygroscopicity .

Q. What are the limitations of this compound in neural tissue analysis?

CV stains only neuronal cell bodies, excluding glial cells, axons, and dendrites . For comprehensive tissue analysis, combine CV with glial-specific markers (e.g., GFAP) or retrograde tracers. Additionally, fixation artifacts may alter Nissl substance visibility, necessitating controls for shrinkage .

Advanced Research Questions

Q. How is this compound utilized as a fluorescence quantum yield (ΦF) reference standard?

CV’s high ΦF (0.54 in ethanol) makes it a benchmark for calibrating spectrofluorometers, particularly for red/NIR-emitting dyes like BODIPYs . Methodologically, prepare CV in anhydrous ethanol to avoid solvent quenching, and validate against secondary standards (e.g., Rhodamine 6G) to ensure instrument linearity .

Q. What experimental adjustments enhance signal-to-noise ratios in two-quantum (2Q) spectroscopy studies using this compound?

In 2Q electronic spectroscopy, CV’s vibronic signals (e.g., ~600–700 nm) require dual-chopping balanced detection to suppress nonresonant background . Optimize pulse shapers to isolate 2Q transitions and pair with DFT calculations to assign electronic states (e.g., highly displaced harmonic oscillators) .

Q. How does this compound facilitate fluorescent silver nanocluster synthesis?

CV acts as a stabilizing agent in DNA-templated nanocluster synthesis. Combine CV with X-shaped DNA scaffolds and reduce AgNO₃ using NaBH₄ under inert conditions. Monitor cluster formation via fluorescence shifts (e.g., 400 → 600 nm) .

Q. What methodological challenges arise when correlating CV-stained neuronal volumes with functional states?

While CV provides somatic volume data (e.g., 131.68 ± 50 µm³ nuclear volume), it lacks functional resolution. Integrate electrophysiological recordings or calcium imaging post-staining to link structural metrics to activity .

Q. How can CV-derived perchlorate ions be quantified in environmental or biochemical samples?

Use flow injection analysis with Brilliant Cresyl Blue extraction (pH 6.0, methyl isobutyl ketone). CV’s perchlorate moiety enables detection at 0.003–1.00 µg/mL, but validate against ion chromatography to rule out matrix interference .

Q. What theoretical insights does CV provide into electronic correlations via multidimensional spectroscopy?

CV’s 2Q signals validate post-Hartree–Fock electronic correlation models. Compare experimental vibronic patterns (e.g., 2D spectral fingerprints) with TD-DFT simulations to resolve excited-state couplings and charge-transfer dynamics .

Properties

IUPAC Name

(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHUTAPXZITNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18472-89-4 (Parent)
Record name Cresyl violet 670 perchlorate
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DSSTOX Substance ID

DTXSID50885849
Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Molecular Weight

361.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine deep green crystals; [MSDSonline]
Record name Cresyl violet 670 perchlorate
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CAS No.

41830-80-2
Record name Cresyl violet 670 perchlorate
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Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cresyl Violet perchlorate
Cresyl Violet perchlorate
Cresyl Violet perchlorate
Cresyl Violet perchlorate
Cresyl Violet perchlorate

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